BenchChemオンラインストアへようこそ!

(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine

Chiral Synthesis Stereochemistry Enantiomeric Purity

(R)-5-Fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine is a stereochemically defined chiral building block for macrocyclic TRK inhibitors targeting NTRK1 G595R/NTRK3 G623R resistance mutations (CN112979654A). The (R)-pyrrolidine configuration is essential for stereoselective synthesis—substitution with the (S)-enantiomer, non-fluorinated, or des-methoxy analogs compromises target binding. Specify CAS 1213093-30-1 with ≥95% enantiomeric purity. Also serves as a CNS-penetrant nAChR chemotype (LogP 1.1, tPSA 34.2 Ų) for cognitive disorder programs.

Molecular Formula C10 H13 F N2 O
Molecular Weight 196.22
CAS No. 1213093-30-1
Cat. No. B1142296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine
CAS1213093-30-1
Synonyms5-Fluoro-2-methoxy-3-(2R)-2-pyrrolidinylpyridine
Molecular FormulaC10 H13 F N2 O
Molecular Weight196.22
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)F)C2CCCN2
InChIInChI=1S/C10H13FN2O/c1-14-10-8(5-7(11)6-13-10)9-3-2-4-12-9/h5-6,9,12H,2-4H2,1H3/t9-/m1/s1
Commercial & Availability
Standard Pack Sizes1 g / 2500 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine (CAS 1213093-30-1): Chiral Pyridine Building Block for TRK Inhibitor Synthesis and nAChR Modulator Development


(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine (CAS 1213093-30-1) is a chiral heterocyclic compound with the molecular formula C₁₀H₁₃FN₂O and a molecular weight of 196.22 g/mol . It features a pyridine core substituted at the 5-position with fluorine, at the 2-position with a methoxy group, and at the 3-position with an (R)-configured pyrrolidin-2-yl moiety . This compound serves as a key synthetic intermediate in the preparation of fused heteroaryl TRK kinase inhibitors [1] and has been implicated in the development of nicotinic acetylcholine receptor (nAChR) modulators for CNS disorders [2]. Its chiral purity and defined stereochemistry are critical for downstream stereoselective synthesis of biologically active drug candidates .

Why Generic Substitution of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine (CAS 1213093-30-1) Is Not Recommended: Stereochemical, Electronic, and Synthetic Divergence from Closest Analogs


Substituting (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine with its (S)-enantiomer (CAS 1213932-25-2), the non-fluorinated analog (2-methoxy-3-(pyrrolidin-2-yl)pyridine, CAS 524674-34-8), or the des-methoxy variant (3-(pyrrolidin-2-yl)pyridine, CAS 7076-23-5) is not scientifically justified. The (R)-stereochemistry is essential for downstream stereoselective reactions; replacing it with the (S)-enantiomer alters the three-dimensional orientation of the pyrrolidine nitrogen, which can critically affect hydrogen bonding patterns and binding pocket complementarity in chiral drug targets . The 5-fluoro substituent modulates electronic properties and metabolic stability, whereas its absence eliminates key electron-withdrawing effects that influence both reactivity in subsequent synthetic steps and target engagement . The 2-methoxy group contributes to lipophilicity and hydrogen bond acceptor capacity; its removal reduces the calculated LogP and alters topological polar surface area (tPSA), impacting membrane permeability and solubility [1]. Each structural feature is non-redundant and co-dependent; generic interchange risks failed synthetic pathways, altered bioactivity profiles, and non-reproducible results in medicinal chemistry campaigns .

Quantitative Differentiation Evidence: (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine (CAS 1213093-30-1) vs. Closest Structural Analogs


Stereochemical Divergence: (R)-Enantiomer (CAS 1213093-30-1) vs. (S)-Enantiomer (CAS 1213932-25-2) - Defined Absolute Configuration and Optical Purity

The target compound possesses an (R)-absolute configuration at the pyrrolidine C2 position, while the enantiomer (S)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine (CAS 1213932-25-2) possesses the opposite (S)-configuration . Both are commercially available as discrete chemical entities with distinct CAS numbers and catalog designations, indicating that the stereochemistry is a defined and controlled quality attribute rather than an interchangeable feature . In stereoselective kinase inhibitor synthesis (e.g., CN112979654A), the (R)-configuration is specifically required as a building block for constructing macrocyclic TRK inhibitors with defined three-dimensional binding conformations [1].

Chiral Synthesis Stereochemistry Enantiomeric Purity TRK Inhibitor Intermediate

Electronic and Lipophilic Property Differentiation: 5-Fluoro-2-methoxy Substitution Pattern vs. Non-Fluorinated Analog (CAS 524674-34-8)

The target compound incorporates a 5-fluoro substituent that is absent in the non-fluorinated analog 2-methoxy-3-(pyrrolidin-2-yl)pyridine (CAS 524674-34-8) . Computed physicochemical properties demonstrate distinct differences: the target compound has a calculated LogP of 1.1, topological polar surface area (tPSA) of 34.2 Ų, and 4 hydrogen bond acceptors, with a molecular weight of 196.22 g/mol [1]. The 5-fluoro group contributes electron-withdrawing effects that modulate pyridine ring basicity and can influence metabolic stability via blockade of CYP450-mediated oxidation at the 5-position .

Physicochemical Properties LogP tPSA Hydrogen Bonding

Synthetic Provenance: Documented Use as Key Intermediate in TRK Inhibitor Macrocycle Construction (Patent CN112979654A)

The target compound is explicitly designated as an intermediate in the synthesis of heteroaryl fused ring TRK inhibitors in Chinese patent CN112979654A (Preparation Example 1) [1]. The patent describes its use in constructing macrocyclic compounds with demonstrated TRK inhibitory activity against both wild-type and drug-resistant mutant TRK kinases (NTRK1 G595R, NTRK3 G623R) [2]. In contrast, the non-fluorinated analog (CAS 524674-34-8) lacks a documented role in TRK inhibitor synthesis pathways and is not cited in the same patent literature .

TRK Kinase Inhibitor Macrocyclic Synthesis Cancer Therapeutics Patent-Validated Intermediate

Structural Divergence from nAChR Modulator Scaffolds: (R)-5-Fluoro-2-methoxy vs. ABT-089 (Pozanicline) Core Architecture

The target compound shares a pyrrolidinyl-pyridine core with known nAChR modulators but differs critically in substitution pattern. ABT-089 (Pozanicline, CAS 161417-03-4), a clinically investigated α4β2 nAChR partial agonist, features a 2-methyl substitution and a pyrrolidinylmethoxy linker (3-(2(S)-pyrrolidinylmethoxy)-2-methylpyridine), with a reported Ki of 16.7 nM at rat α4β2 nAChR . In contrast, the target compound has a direct C-C bond between pyridine C3 and pyrrolidine C2, a 2-methoxy group, and a 5-fluoro substituent [1]. This distinct connectivity and substitution pattern represents a different chemotype for nAChR modulator development [2].

nAChR Modulator CNS Drug Discovery Structure-Activity Relationship Nicotinic Receptor

Commercial Availability and Purity Specifications: (R)-Enantiomer (≥95-98%) vs. Racemic or Undefined Stereochemistry Formulations

The (R)-enantiomer (CAS 1213093-30-1) is commercially available from multiple suppliers with defined purity specifications ranging from ≥95% to 98% . The (S)-enantiomer (CAS 1213932-25-2) is separately cataloged with comparable purity specifications (≥95% to NLT 98%) . This discrete commercial availability of single enantiomers, as opposed to a racemic mixture or stereochemically undefined product, enables stereochemically controlled synthetic workflows .

Procurement Specification Enantiomeric Purity Quality Control Chiral Building Block

Optimal Procurement and Research Application Scenarios for (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine (CAS 1213093-30-1)


Synthesis of Macrocyclic TRK Kinase Inhibitors Targeting Drug-Resistant Mutants (NTRK1 G595R, NTRK3 G623R)

Procure the (R)-enantiomer specifically for use as a key intermediate in constructing heteroaryl fused ring TRK inhibitors as described in patent CN112979654A, Preparation Example 1 [1]. The compound serves as a building block for macrocyclic derivatives designed to overcome acquired resistance mutations (NTRK1 G595R, NTRK3 G623R) that emerge during first-generation TRK inhibitor therapy [2]. The defined (R)-stereochemistry is essential for achieving the correct three-dimensional conformation required for binding to both wild-type and mutant TRK kinase domains . Procurement should specify CAS 1213093-30-1 with documented enantiomeric purity ≥95% to ensure reproducible synthetic outcomes.

Structure-Activity Relationship (SAR) Studies for Novel nAChR Modulator Chemotypes

Use this compound as a distinct chemotype scaffold for exploring nicotinic acetylcholine receptor (nAChR) modulation, differentiated from established clinical candidates like ABT-089 (Pozanicline) [1]. The direct C3-pyrrolidine C2 bond, 2-methoxy substitution, and 5-fluoro group provide a unique vector set for SAR exploration of CNS-penetrant nAChR ligands [2]. The compound's computed LogP of 1.1 and tPSA of 34.2 Ų suggest favorable blood-brain barrier permeability characteristics suitable for CNS drug discovery programs targeting cognitive enhancement, Alzheimer's disease, or Parkinson's disease .

Chiral Building Block for Stereoselective Synthesis of Fluorinated Heterocyclic Drug Candidates

Procure as a stereochemically defined chiral building block for constructing complex fluorinated heterocyclic drug candidates where the (R)-pyrrolidinyl-pyridine core serves as a privileged pharmacophore [1]. The combination of a chiral pyrrolidine nitrogen, electron-withdrawing 5-fluoro substituent, and hydrogen bond-accepting 2-methoxy group enables modular diversification via N-alkylation, N-arylation, or further pyridine ring functionalization [2]. The compound's defined stereochemistry (one defined atom stereocenter) and rotatable bond count of 2 provide predictable conformational properties for computational modeling and structure-based drug design .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.